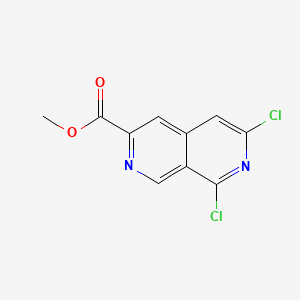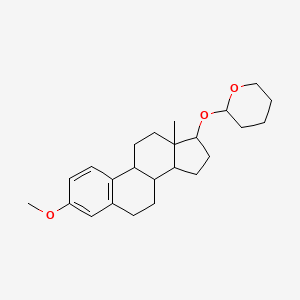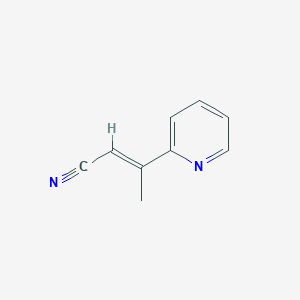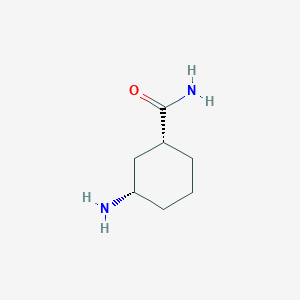
Cis-3-aminocyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-aminocyclohexanecarboxamide is an organic compound with the molecular formula C7H13NO2. It is a cyclohexane derivative featuring an amino group and a carboxamide group in the cis configuration on the cyclohexane ring. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aromatic Compounds: One common synthetic route involves the catalytic hydrogenation of aromatic compounds such as p-methylbenzoic acid. This process typically uses platinum group catalysts like ruthenium to achieve the desired cis configuration.
Hydrogenation of Cyclohexene Derivatives: Another method involves the hydrogenation of cyclohexene derivatives under specific conditions to obtain the cis isomer.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to separate the cis isomer from any trans isomers that may form during the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Primary amines.
Substitution Products: Alkylated derivatives of the amino group.
Scientific Research Applications
Cis-3-aminocyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
Cis-3-aminocyclohexanecarboxamide is similar to other cyclohexane derivatives such as trans-3-aminocyclohexanecarboxamide and cis-4-aminocyclohexanecarboxamide. its unique cis configuration and the presence of both amino and carboxamide groups make it distinct in terms of reactivity and applications.
Comparison with Similar Compounds
Trans-3-aminocyclohexanecarboxamide
Cis-4-aminocyclohexanecarboxamide
Other aminocyclohexanecarboxylic acids and their esters
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 |
InChI Key |
FNMALDXUUZQFPN-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)N |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)

![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
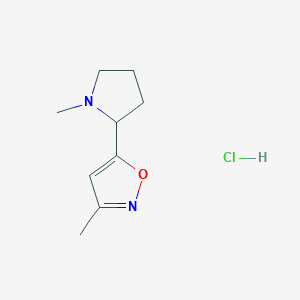
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
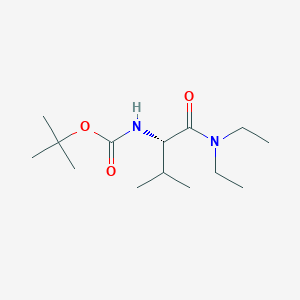
![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)



